molecular formula C9H11ClFN B8504627 (3-Chloropropyl)-(4-fluorophenyl)amine

(3-Chloropropyl)-(4-fluorophenyl)amine

Cat. No.: B8504627
M. Wt: 187.64 g/mol
InChI Key: UANWVCQTQISVRQ-UHFFFAOYSA-N
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Description

(3-Chloropropyl)-(4-fluorophenyl)amine is a secondary amine characterized by a 4-fluorophenyl group attached to a 3-chloropropyl chain. This compound is primarily documented as a process-related impurity in the synthesis of the antiarrhythmic drug dronedarone hydrochloride. It forms during the reaction of phenol with N-(3-chloropropyl)amine and subsequent hydrogenation and sulfonylation steps .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

N-(3-chloropropyl)-4-fluoroaniline

InChI

InChI=1S/C9H11ClFN/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2

InChI Key

UANWVCQTQISVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCCl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Chloropropyl)-(4-fluorophenyl)amine with structurally analogous amines, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Role/Activity
This compound C₉H₁₁ClFN 187.65 4-fluorophenyl, 3-chloropropyl chain Impurity in dronedarone synthesis
Butyl(3-chloropropyl)amine hydrochloride C₇H₁₇Cl₂N 186.12 Butyl group, chloropropyl chain Organic synthesis intermediate
[(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine C₁₂H₁₈ClFN₂ 244.74 Chloro-fluoro phenyl, dimethylamino propyl Pharmacological candidate
[(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine C₁₅H₁₆ClFNO₂ 311.75 Chloro-fluoro phenyl, furan methoxy propyl Not specified
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 Bromo-fluoro phenyl, piperidine propyl Not specified

Key Observations:

  • Substituent Effects on Molar Mass: The introduction of bulkier groups (e.g., bromine in ) increases molar mass significantly compared to chlorine or fluorine analogs.
  • Electronic Effects: The 4-fluorophenyl group in the target compound is electron-withdrawing, reducing amine basicity compared to non-fluorinated analogs.
  • Steric Considerations: Compounds with branched or cyclic substituents (e.g., piperidine in ) exhibit increased steric hindrance, which may affect reactivity or binding interactions.

Case Studies in Drug Development

  • Antipsychotic Drug Synthesis: Analogous chloropropylamines, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, are intermediates in antipsychotics (e.g., phenothiazine derivatives) . Here, the chloropropyl chain facilitates amine coupling, while fluorophenyl groups (as in the target compound) could modulate receptor affinity.
  • SAR Insights: The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in target proteins, but excessive steric bulk (e.g., bromine in ) could disrupt interactions .

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